
7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by its unique structure, which includes a theophylline core linked to a phenethylamine moiety through an ethyl chain The presence of a 1,5-dimethyl-5-hydroxyhexyl group further adds to its structural complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline typically involves multiple steps, starting with the preparation of the theophylline core The theophylline core can be synthesized through the methylation of xanthine The phenethylamine moiety is then introduced through a nucleophilic substitution reaction, where the ethyl chain acts as a linker
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the 1,5-dimethyl-5-hydroxyhexyl moiety can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups in the theophylline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols.
Aplicaciones Científicas De Investigación
7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of phenethylamines and theophylline derivatives.
Biology: The compound is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Due to its structural similarity to other bioactive compounds, it is investigated for its potential therapeutic effects, including its role as a central nervous system stimulant.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline involves its interaction with specific molecular targets and pathways. The phenethylamine moiety is known to interact with trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2), which regulates monoamine neurotransmission . The theophylline core may contribute to its effects by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A simpler structure with similar stimulant effects.
Theophylline: Shares the core structure but lacks the phenethylamine moiety.
Amphetamine: Another phenethylamine derivative with potent central nervous system stimulant effects.
Uniqueness
7-(2-(N-(1,5-Dimethyl-5-hydroxyhexyl)phenethylamino)ethyl)theophylline is unique due to its combined structural features of theophylline and phenethylamine, which may result in distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Propiedades
Número CAS |
52943-54-1 |
|---|---|
Fórmula molecular |
C25H37N5O3 |
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
7-[2-[(6-hydroxy-6-methylheptan-2-yl)-(2-phenylethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H37N5O3/c1-19(10-9-14-25(2,3)33)29(15-13-20-11-7-6-8-12-20)16-17-30-18-26-22-21(30)23(31)28(5)24(32)27(22)4/h6-8,11-12,18-19,33H,9-10,13-17H2,1-5H3 |
Clave InChI |
JHLORYPPELPTBX-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)(C)O)N(CCC1=CC=CC=C1)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


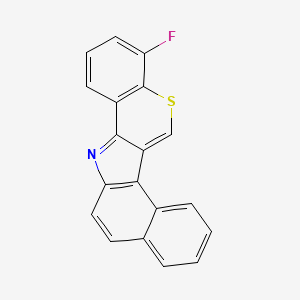

![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
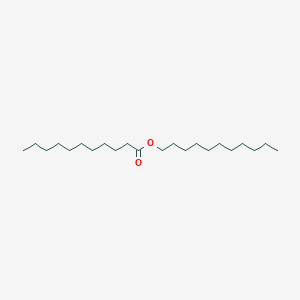
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
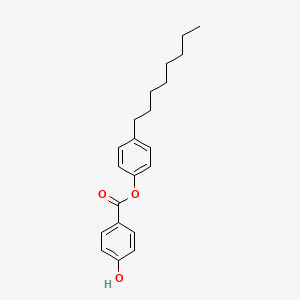
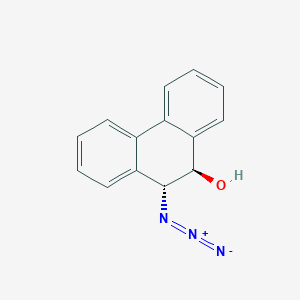

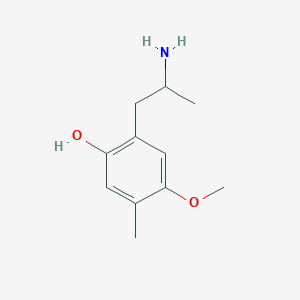
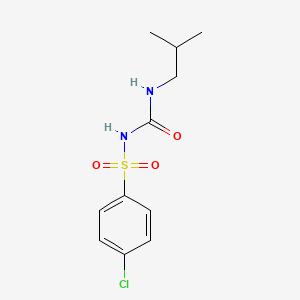
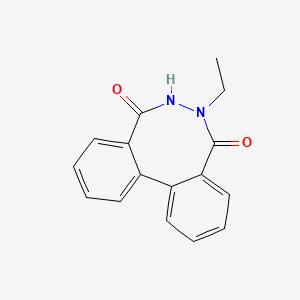
propanedioate](/img/structure/B14648719.png)
![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)
